2-Amino-3-methoxybenzoic acid

Thermodynamics Process Chemistry Crystallization

2-Amino-3-methoxybenzoic acid (CAS 3177-80-8, 3-methoxyanthranilic acid) is an ortho-substituted aminobenzoic acid derivative with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol. It functions as a key intermediate in the synthesis of pharmaceutically relevant molecules, including cyclin-dependent kinase (CDK1/cyclin B) inhibitors for antitumor applications and the antidiabetic agent Alogliptin.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 3177-80-8
Cat. No. B033376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methoxybenzoic acid
CAS3177-80-8
Synonyms2-Amino-m-Anisic Acid;  2-Amino-3-(methyloxy)benzoic Acid;  2-Amino-3-methoxybenzoic Acid;  3-Methoxy-2-aminobenzoic Acid;  3-Methoxyanthranilic Acid;  NSC 81443
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1N)C(=O)O
InChIInChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H,10,11)
InChIKeySXOPCLUOUFQBJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-methoxybenzoic Acid (CAS 3177-80-8): A Strategic Building Block for Pharmaceutical and Chemical Synthesis


2-Amino-3-methoxybenzoic acid (CAS 3177-80-8, 3-methoxyanthranilic acid) is an ortho-substituted aminobenzoic acid derivative with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol [1]. It functions as a key intermediate in the synthesis of pharmaceutically relevant molecules, including cyclin-dependent kinase (CDK1/cyclin B) inhibitors for antitumor applications and the antidiabetic agent Alogliptin . The compound is commercially available as a high-purity (≥98%) solid with a melting point of 169–170 °C [2]. Its substitution pattern—an amino group at the 2-position and a methoxy group at the 3-position—distinguishes it from other aminomethoxybenzoic acid isomers and underlies its unique chemical behavior and application-specific utility.

Critical Differentiation of 2-Amino-3-methoxybenzoic Acid from Its Aminomethoxybenzoic Acid Isomers


The class of aminomethoxybenzoic acids comprises multiple regioisomers that differ in the relative positions of the amino (–NH₂) and methoxy (–OCH₃) substituents on the benzoic acid core. These seemingly subtle structural variations translate into quantifiable differences in thermodynamic stability, volatility, and reactivity that preclude generic substitution in synthetic workflows. For example, the standard molar enthalpy of sublimation at 298.15 K varies by as much as 14 kJ mol⁻¹ across the five isomers studied experimentally [1], directly impacting purification strategies and material handling. Furthermore, the specific ortho-amino, meta-methoxy substitution pattern of 2-amino-3-methoxybenzoic acid uniquely positions it as the required starting material for patented synthetic routes to CDK1/cyclin B inhibitors and Alogliptin . The quantitative evidence detailed below demonstrates that procurement decisions based on CAS number alone, without consideration of regiospecific differentiation, risk compromising synthetic yield, purity, and regulatory compliance.

Quantitative Comparative Evidence for 2-Amino-3-methoxybenzoic Acid (CAS 3177-80-8)


Thermodynamic Stability: Fusion Temperature and Enthalpy Among Aminomethoxybenzoic Acid Isomers

Differential scanning calorimetry (DSC) measurements demonstrate that 2-amino-3-methoxybenzoic acid exhibits a fusion temperature (Tfus) of 443.01 K and a molar enthalpy of fusion (ΔcrHm) of 24.21 kJ mol⁻¹ [1]. In direct comparison to its regioisomers, this compound displays an intermediate thermal stability: it melts at a higher temperature than 2-amino-5-methoxybenzoic acid (424.96 K) but at a lower temperature than 3-amino-4-methoxybenzoic acid (477.87 K), 3-amino-5-methoxybenzoic acid (456.94 K), and 4-amino-3-methoxybenzoic acid (462.35 K) [1]. The enthalpy of fusion is also intermediate—higher than 2-amino-5-methoxybenzoic acid (22.88 kJ mol⁻¹) and 3-amino-5-methoxybenzoic acid (22.40 kJ mol⁻¹), but lower than 3-amino-4-methoxybenzoic acid (25.34 kJ mol⁻¹) and 4-amino-3-methoxybenzoic acid (25.27 kJ mol⁻¹) [1].

Thermodynamics Process Chemistry Crystallization

Volatility Control: Sublimation Enthalpy and Vapor Pressure Among Aminomethoxybenzoic Acid Isomers

The standard molar enthalpy of sublimation (ΔcrHm°) at 298.15 K for 2-amino-3-methoxybenzoic acid has been determined as 14.28 kJ mol⁻¹ using the Knudsen mass-loss effusion technique [1]. This value is significantly lower than that of 2-amino-5-methoxybenzoic acid (approximately 18.5 kJ mol⁻¹, derived from vapor pressure data over the range 353.13–375.17 K) and 4-amino-3-methoxybenzoic acid (approximately 20.2 kJ mol⁻¹, range 373.14–395.17 K) [2]. A lower sublimation enthalpy correlates with higher volatility under equivalent conditions, which has direct implications for material handling during vacuum drying and for the selection of appropriate storage conditions to prevent mass loss.

Thermodynamics Volatility Purification

Lipophilicity and Ionization: LogP and pKa Differentiation from Anthranilic Acid

The introduction of a methoxy group at the 3-position significantly alters the lipophilicity and acid–base character relative to the parent anthranilic acid (2-aminobenzoic acid). 2-Amino-3-methoxybenzoic acid exhibits a calculated LogP of 1.29 (ALogPS) to 1.58 (ChemAxon) [1], which is notably higher than the LogP of anthranilic acid (approximately 0.96). The predicted pKa of the carboxylic acid group is 4.82 ± 0.10 [2], compared to 4.95 for anthranilic acid. This shift toward greater lipophilicity and slightly stronger acidity influences both the compound's solubility profile and its behavior in aqueous-organic biphasic reaction systems, as well as its potential bioavailability in downstream pharmaceutical applications.

Physicochemical Properties ADME Formulation

Commercial Purity Specifications: Quantitative Benchmarking Across Vendors

Commercial suppliers consistently offer 2-amino-3-methoxybenzoic acid at high purity levels, with typical minimum purity specifications of 98% (HPLC) and, in some cases, 99% (HPLC and neutralization titration) . For comparison, the closely related isomer 2-amino-5-methoxybenzoic acid is frequently supplied at 97% purity [1]. This difference of 1–2% in guaranteed purity can be critical for sensitive applications such as pharmaceutical intermediate synthesis, where even minor impurities can propagate through multi-step syntheses and compromise final product yield or regulatory compliance. The availability of multiple high-purity (>98%) sources also provides procurement flexibility and supply chain resilience.

Quality Control Procurement Analytical Chemistry

Synthetic Utility: Patented Role in CDK1/Cyclin B Inhibitor and Alogliptin Synthesis

2-Amino-3-methoxybenzoic acid is explicitly claimed as a key starting material or intermediate in patent literature for the preparation of cyclin-dependent kinase 1 (CDK1)/cyclin B inhibitors intended for antitumor therapy, as well as in the synthetic route to Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes . The regiospecific ortho-amino, meta-methoxy substitution pattern is essential for the subsequent chemical transformations that construct the final pharmacophore; isomeric aminomethoxybenzoic acids cannot be substituted without fundamentally altering the reaction pathway and the structure of the final product. For example, in Alogliptin synthesis, the amino and carboxylic acid groups of 2-amino-3-methoxybenzoic acid are used to build the core heterocyclic scaffold, a step that would fail with any other isomer.

Medicinal Chemistry Process Development Patent Chemistry

Copper(II) Complexation: Potential Role as an OH•-Inactivating Ligand

3-Methoxyanthranilic acid (2-amino-3-methoxybenzoic acid) has been quantitatively investigated for its ability to coordinate copper(II) and modulate Fenton-type hydroxyl radical (OH•) generation [1]. In vitro potentiometric studies demonstrated that the anionic form of the compound forms stable Cu(II) complexes, with the overall stability constants (log β) for the major species at physiological pH being comparable to those of anthranilic acid but with a slightly different speciation profile due to the electron-donating methoxy group. This property distinguishes it from non-coordinating benzoic acid derivatives and positions it as a potential OH•-inactivating ligand, a characteristic that may be relevant in the design of anti-inflammatory metallodrugs.

Bioinorganic Chemistry Free Radical Scavenging NSAID

Optimal Use Cases for 2-Amino-3-methoxybenzoic Acid in Research and Industrial Settings


Synthesis of CDK1/Cyclin B Inhibitors for Anticancer Drug Discovery

Utilize 2-amino-3-methoxybenzoic acid as a key starting material in the preparation of cyclin-dependent kinase 1 (CDK1)/cyclin B inhibitors, a class of compounds under investigation for their ability to disrupt cancer cell cycle progression. The ortho-amino, meta-methoxy substitution pattern is essential for the construction of the inhibitor scaffold, as documented in patent literature . This application leverages the compound's unique regiochemistry and is supported by its high commercial purity and well-characterized thermodynamic properties, which ensure reproducible synthetic outcomes.

Manufacture of Alogliptin and Related DPP-4 Inhibitors for Diabetes Therapy

Employ 2-amino-3-methoxybenzoic acid as an early-stage intermediate in the multi-step synthesis of Alogliptin, a marketed dipeptidyl peptidase-4 (DPP-4) inhibitor used to lower blood glucose in type 2 diabetes patients . The compound's high purity specifications (≥98%) and intermediate melting point facilitate its handling in large-scale process chemistry, while its specific substitution pattern is irreplaceable in the patented synthetic route.

Thermodynamic and Physicochemical Characterization Studies

Use 2-amino-3-methoxybenzoic acid as a model compound for comparative thermodynamic investigations of substituted benzoic acid derivatives. Its well-documented fusion temperature (443.01 K), enthalpy of fusion (24.21 kJ mol⁻¹), and sublimation enthalpy (14.28 kJ mol⁻¹) provide a robust reference point for studies of isomer effects on solid-state properties and volatility [1]. The compound's intermediate volatility and thermal stability make it a practical subject for both experimental and computational thermochemistry.

Coordination Chemistry and Metallodrug Development

Investigate the copper(II) complexation behavior of 2-amino-3-methoxybenzoic acid for potential applications in anti-inflammatory metallodrug design. The compound forms stable Cu(II) complexes at physiological pH and has been quantitatively characterized for its ability to modulate hydroxyl radical generation [2]. This property distinguishes it from simpler benzoic acid derivatives and may be exploited in the development of novel therapeutics with antioxidant or anti-inflammatory activity.

Technical Documentation Hub

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